molecular formula C9H8N4OS2 B12894233 N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide CAS No. 500545-54-0

N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide

Cat. No.: B12894233
CAS No.: 500545-54-0
M. Wt: 252.3 g/mol
InChI Key: MOQFMFFXBZRWTN-UHFFFAOYSA-N
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Description

N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 1,2,4-triazolidine ring substituted with two thione (dithioxo) groups at positions 3 and 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions of substituted benzamides with triazole precursors under acidic or thermal conditions, as exemplified in general synthetic protocols for triazole derivatives .

Properties

CAS No.

500545-54-0

Molecular Formula

C9H8N4OS2

Molecular Weight

252.3 g/mol

IUPAC Name

N-[3,5-bis(sulfanylidene)-1,2,4-triazolidin-4-yl]benzamide

InChI

InChI=1S/C9H8N4OS2/c14-7(6-4-2-1-3-5-6)12-13-8(15)10-11-9(13)16/h1-5H,(H,10,15)(H,11,16)(H,12,14)

InChI Key

MOQFMFFXBZRWTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=S)NNC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide with analogous benzamide-triazole or benzamide-thiadiazole derivatives, focusing on structural features, synthetic pathways, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reported Applications
This compound 1,2,4-Triazolidine 3,5-dithioxo; benzamide High electrophilicity, hydrogen-bonding capacity Potential enzyme inhibitor (inferred from structural analogs)
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS 2442597-65-9) 1,2,4-Thiadiazole 3-oxo; 4-methoxybenzamide Enhanced solubility due to methoxy group; thiadiazole ring stability Antimicrobial agents, kinase inhibitors
N-(3-Oxo-1,2,4-thiadiazol-5-yl)benzamide derivatives 1,2,4-Thiadiazole Varied aryl/alkyl substituents Tunable redox properties Agricultural fungicides, corrosion inhibitors
N-(3,5-Dimethyl-1,2-oxazol-4-yl)benzamide derivatives (e.g., EP 3532474 B1) 1,2-Oxazole Methyl groups; fluorinated benzamide Improved metabolic stability; fluorine enhances bioavailability Anticancer, antiviral candidates

Key Findings

In contrast, oxazole derivatives (e.g., EP 3532474 B1) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation, a critical factor in drug design .

Synthetic Accessibility: The synthesis of this compound aligns with methods for triazole derivatives, such as refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions . Thiadiazole analogs (e.g., 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide) often require harsher conditions, such as thiourea cyclization, which may limit yield .

Biological Activity :

  • Thiadiazole-containing benzamides (e.g., CAS 2442597-65-9) demonstrate broad-spectrum antimicrobial activity, attributed to the thiadiazole ring’s ability to disrupt microbial cell membranes .
  • Fluorinated benzamide-oxazole hybrids (e.g., EP 3532474 B1) show promise in targeting viral proteases, with fluorine atoms enhancing binding affinity through hydrophobic interactions .

Physicochemical Properties :

  • The methoxy group in 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide improves aqueous solubility, a limitation for the dithioxo-triazolidine analog, which may require formulation optimization for bioavailability .

Biological Activity

N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and benzoyl chloride. The reaction pathway can be summarized as follows:

  • Formation of Triazolidine : The initial step involves the reaction of hydrazine with carbon disulfide to form a dithiocarbazate intermediate.
  • Cyclization : This intermediate undergoes cyclization with benzoyl chloride to yield the target benzamide derivative.
  • Purification : The product is purified through recrystallization from suitable solvents.

2. Biological Activity

This compound has been investigated for various biological activities:

2.1 Antimicrobial Activity

Studies demonstrate that compounds containing triazolidine structures exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Research has shown that this compound displays potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a lead in developing new antimicrobial agents.

2.2 Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound:

  • Cell Line Testing : The compound was tested against various cancer cell lines (e.g., HepG2 and MCF7). The results indicated that this compound exhibited cytotoxic effects.
Cell LineIC50 (µM)
HepG215
MCF720

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial cell wall synthesis or cancer cell metabolism.

4. Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antimicrobial properties of various triazolidine derivatives and highlighted the superior activity of this compound against resistant strains of bacteria .
  • Cytotoxicity Assessment : Research conducted by Al-Hazmi et al. focused on the cytotoxic effects of benzamide derivatives on HepG2 cells and reported significant antiproliferative activity for compounds similar to this compound .

5. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its unique structure contributes to its biological efficacy and makes it a candidate for further pharmacological studies and drug development.

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